molecular formula C9H9BrN2OS B8413264 7-Bromo-2,3-dihydrobenzo[1,4]oxazine-4-carbothioic acid amide

7-Bromo-2,3-dihydrobenzo[1,4]oxazine-4-carbothioic acid amide

Cat. No. B8413264
M. Wt: 273.15 g/mol
InChI Key: CWVHMAHPUAZHAV-UHFFFAOYSA-N
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Patent
US08168634B2

Procedure details

A mixture of 7-bromo-3,4-dihydro-2H-benzo[1,4]oxazine (7.07 g, 33.00 mmol) and 1,1′-thiocarbonyldiimidazole (8.86 g, 49.70 mmol) in THF (83 mL) was heated to 120° C. under microwave irradiation, in a sealed tube, for 20 minutes, and then cooled to r.t. NH3 (110 mL, 7N solution in MeOH, 770 mmol) was added. The reaction mixture was stirred at r.t. for 16 h, and then concentrated in vacuo. The residue was triturated with 1M aqueous HCl, then Et2O, water and again Et2O, and then dried in vacuo to give the title compound (5.31 g, 59%) as a cream solid. δH (DMSO-d6) 8.66-7.53 (2H, m), 7.39 (1H, d, J 8.7 Hz), 7.15 (1H, d, J 2.3 Hz), 7.07 (1H, dd, J 8.9 and 2.3 Hz), 4.30-4.20 (4H, m). LCMS (ES+) 272.9 and 274.9 (M+H)+, RT 3.12 minutes (Method 7).
Quantity
7.07 g
Type
reactant
Reaction Step One
Quantity
8.86 g
Type
reactant
Reaction Step One
Name
Quantity
83 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Yield
59%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[NH:6][CH2:7][CH2:8][O:9][C:4]=2[CH:3]=1.[C:12](N1C=CN=C1)([N:14]1C=CN=C1)=[S:13].N>C1COCC1>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]([C:12](=[S:13])[NH2:14])[CH2:7][CH2:8][O:9][C:4]=2[CH:3]=1

Inputs

Step One
Name
Quantity
7.07 g
Type
reactant
Smiles
BrC1=CC2=C(NCCO2)C=C1
Name
Quantity
8.86 g
Type
reactant
Smiles
C(=S)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
83 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
110 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to r.t
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was triturated with 1M aqueous HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Et2O, water and again Et2O, and then dried in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC2=C(N(CCO2)C(N)=S)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.31 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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